molecular formula C9H17NO8S B022686 4,5-Desisopropylidene Topiramate CAS No. 106881-41-8

4,5-Desisopropylidene Topiramate

Cat. No. B022686
CAS RN: 106881-41-8
M. Wt: 299.30 g/mol
InChI Key: CKFVNUZYZFRVCR-JAKMQLQISA-N
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Mechanism of Action

The mechanism of action of 4,5-Desisopropylidene Topiramate is closely related to that of Topiramate. It is believed to exert its effects by:

    Blocking neuronal voltage-dependent sodium channels: This reduces the excitability of neurons.

    Enhancing gamma-aminobutyric acid (GABA) activity: This inhibitory neurotransmitter helps to calm neuronal activity.

    Antagonizing AMPA/kainate glutamate receptors: This reduces excitatory neurotransmission.

    Weakly inhibiting carbonic anhydrase: This enzyme is involved in various physiological processes.

Advantages and Limitations for Lab Experiments

4,5-Desisopropylidene Topiramate has several advantages for lab experiments. It is a highly soluble compound, which makes it easy to work with in a laboratory setting. It is also a relatively stable compound, which makes it suitable for long-term storage. Furthermore, it has a low toxicity profile, which makes it safe to use in laboratory experiments.
The main limitation of this compound is its limited availability. It is not commercially available, so it must be synthesized in the laboratory. In addition, the synthesis process can be time consuming and expensive.

Future Directions

The potential applications of 4,5-Desisopropylidene Topiramate are still being explored. Future research could focus on its potential as a drug candidate for the treatment of neurological disorders, such as epilepsy, migraine, and neuropathic pain. In addition, further research could focus on its potential as a modulator of synaptic plasticity and memory formation. Finally, further research could focus on its potential as a tool for studying the structure and function of ion channels, transporters, and receptors involved in the central nervous system.

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Desisopropylidene Topiramate involves the reaction of Topiramate with specific reagents under controlled conditions. The process typically includes the removal of isopropylidene groups from the Topiramate molecule. This can be achieved through hydrolysis or other chemical reactions that target the isopropylidene groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-Desisopropylidene Topiramate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Desisopropylidene Topiramate is unique due to its specific structural modifications, which result in distinct pharmacological properties compared to other Topiramate metabolites. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

properties

IUPAC Name

[(3aS,6R,7R,7aS)-6,7-dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl]methyl sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO8S/c1-8(2)17-7-6(12)5(11)3-15-9(7,18-8)4-16-19(10,13)14/h5-7,11-12H,3-4H2,1-2H3,(H2,10,13,14)/t5-,6-,7+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFVNUZYZFRVCR-JAKMQLQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(COC2(O1)COS(=O)(=O)N)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H]([C@@H](CO[C@]2(O1)COS(=O)(=O)N)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442617
Record name [(3aS,6R,7R,7aS)-6,7-dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl]methyl sulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106881-41-8
Record name 4,5-Desisopropylidene topiramate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106881418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(3aS,6R,7R,7aS)-6,7-dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl]methyl sulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-DESISOPROPYLIDENE TOPIRAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KP2WFO28K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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